REACTION_SMILES
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[CH2:10]([CH2:11][CH3:12])[NH:13][CH2:14][CH2:15][CH3:16].[Cl:17][CH2:18][Cl:19].[S:1]([Cl:2])[Cl:3].[cH:4]1[cH:5][cH:6][n:7][cH:8][cH:9]1>>[S:1]([Cl:3])[N:13]([CH2:10][CH2:11][CH3:12])[CH2:14][CH2:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClSCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCCN(CCC)SCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |